
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- is a complex organic compound with the molecular formula C14-H16-N2-O2 and a molecular weight of 244.32 . This compound features a pyrrole ring, which is known for its biological activity and presence in various natural products . The structure includes a phenoxy group and an acetamide group, making it a versatile molecule in medicinal chemistry .
Preparation Methods
The synthesis of Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with a phenoxyacetyl chloride derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- involves its interaction with specific molecular targets. The pyrrole ring in the compound can interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- include other phenoxyacetamide derivatives such as chalcone, indole, and quinoline . These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)- lies in its specific combination of the pyrrole ring and phenoxyacetamide structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
92233-38-0 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-8-11(2)16(10)12-5-3-4-6-13(12)18-9-14(15)17/h3-8H,9H2,1-2H3,(H2,15,17) |
InChI Key |
OVRLQDHJGCJRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2OCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide](/img/structure/B12697416.png)
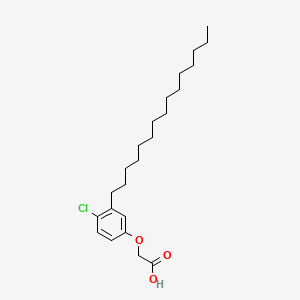



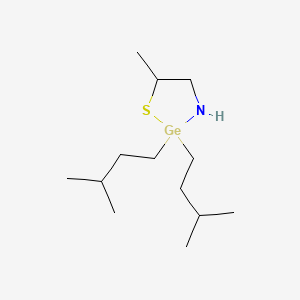
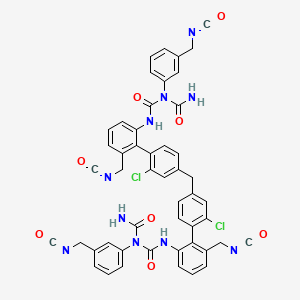

![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
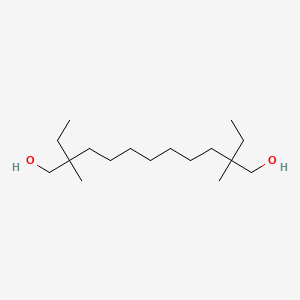
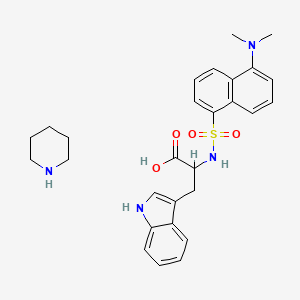

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
